molecular formula C17H17ClO3 B1393941 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160251-19-3

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1393941
CAS No.: 1160251-19-3
M. Wt: 304.8 g/mol
InChI Key: KMLCXJRBYRXBTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
  • 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride
  • 3-Ethoxy-4-[(3-chlorobenzyl)oxy]benzoyl chloride

Uniqueness

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is unique due to its specific ethoxy and methylbenzyl substituents, which confer distinct reactivity and properties compared to its analogs. These structural features make it particularly useful in targeted chemical synthesis and biological studies .

Properties

IUPAC Name

3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)7-8-15(16)21-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCXJRBYRXBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217738
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-19-3
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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